Pentyl 4-{(E)-[([1,1'-biphenyl]-4-yl)methylidene]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 4-{(E)-[([1,1’-biphenyl]-4-yl)methylidene]amino}benzoate is a chemical compound with the molecular formula C25H25NO2 It is known for its unique structural properties, which include a pentyl ester group, a biphenyl moiety, and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 4-{(E)-[([1,1’-biphenyl]-4-yl)methylidene]amino}benzoate typically involves the condensation of 4-aminobenzoic acid with 4-biphenylcarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then esterified with pentanol in the presence of an acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Pentyl 4-{(E)-[([1,1’-biphenyl]-4-yl)methylidene]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the imine group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid, resulting in halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Pentyl 4-{(E)-[([1,1’-biphenyl]-4-yl)methylidene]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Pentyl 4-{(E)-[([1,1’-biphenyl]-4-yl)methylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The biphenyl moiety allows for strong hydrophobic interactions, while the imine linkage can form hydrogen bonds with target molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Pentyl 4-{(E)-[([1,1’-biphenyl]-4-yl)methylidene]amino}benzoate: Unique due to its specific ester and imine functionalities.
Methyl 4-{(E)-[([1,1’-biphenyl]-4-yl)methylidene]amino}benzoate: Similar structure but with a methyl ester group instead of a pentyl ester.
Ethyl 4-{(E)-[([1,1’-biphenyl]-4-yl)methylidene]amino}benzoate: Contains an ethyl ester group, leading to different physical and chemical properties.
Uniqueness
Pentyl 4-{(E)-[([1,1’-biphenyl]-4-yl)methylidene]amino}benzoate is unique due to its longer alkyl chain (pentyl group), which can influence its solubility, hydrophobicity, and overall reactivity compared to its methyl and ethyl counterparts. This makes it particularly useful in applications where these properties are advantageous.
Properties
CAS No. |
89685-50-7 |
---|---|
Molecular Formula |
C25H25NO2 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
pentyl 4-[(4-phenylphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C25H25NO2/c1-2-3-7-18-28-25(27)23-14-16-24(17-15-23)26-19-20-10-12-22(13-11-20)21-8-5-4-6-9-21/h4-6,8-17,19H,2-3,7,18H2,1H3 |
InChI Key |
RWBBERNYQIMNJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.